Integrin signaling inhibitor, mP13

Integrin signaling Co-immunoprecipitation Gα13

Select mP13 for complete integrin signaling suppression. Unlike mP6, this 13-mer peptide inhibits talin association, blocking both inside-out and outside-in phases including fibrinogen binding, platelet adhesion, and clot retraction. Essential for full αIIbβ3 functional dissection and novel inhibitor benchmarking.

Molecular Formula C87H138N22O24
Molecular Weight 1876.2 g/mol
Cat. No. B15137997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntegrin signaling inhibitor, mP13
Molecular FormulaC87H138N22O24
Molecular Weight1876.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)O
InChIInChI=1S/C87H138N22O24/c1-5-6-7-8-9-10-11-12-13-14-18-35-67(111)99-57(31-21-23-42-88)77(124)106-64(46-53-27-16-15-17-28-53)82(129)105-63(38-41-70(116)117)81(128)104-62(37-40-69(114)115)80(127)103-61(36-39-68(112)113)79(126)102-60(34-26-45-95-87(92)93)76(123)98-51(3)74(121)101-59(33-25-44-94-86(90)91)75(122)97-50(2)73(120)100-58(32-22-24-43-89)78(125)107-65(47-54-49-96-56-30-20-19-29-55(54)56)83(130)108-66(48-71(118)119)84(131)109-72(52(4)110)85(132)133/h15-17,19-20,27-30,49-52,57-66,72,96,110H,5-14,18,21-26,31-48,88-89H2,1-4H3,(H,97,122)(H,98,123)(H,99,111)(H,100,120)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,105,129)(H,106,124)(H,107,125)(H,108,130)(H,109,131)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,132,133)(H4,90,91,94)(H4,92,93,95)/t50-,51-,52+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-/m0/s1
InChIKeyNDFZTZGCDNEAGC-HZZQDVTPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Integrin Signaling Inhibitor mP13: Baseline Characteristics and Procurement Identifiers


Integrin signaling inhibitor, mP13, is a myristoylated 13-mer peptide (Myr-KFEEERARAKWDT) derived from the ExE motif of the integrin β3 cytoplasmic domain [1]. It functions as a competitive inhibitor of integrin signaling, impeding both inside-out and outside-in signaling pathways, including fibrinogen binding, platelet adhesion, and clot retraction [1]. Its molecular formula is C₈₇H₁₃₈N₂₂O₂₄ and it is identified by CAS Number 1335046-19-9 .

Why Generic Substitution Fails for Integrin Signaling Inhibitor mP13: The Critical Importance of Sequence-Defined Selectivity


Generic substitution among integrin signaling inhibitors is not scientifically valid due to profound differences in molecular mechanism and signaling phase selectivity. While shorter ExE-motif peptides like mP6 (Myr-FEEERA) selectively inhibit only the early outside-in signaling phase, mP13 (Myr-KFEEERARAKWDT) possesses an extended sequence that additionally disrupts talin association, thereby blocking all phases of integrin signaling, including inside-out activation and clot retraction [1]. This fundamental difference in target engagement and functional outcome means that substituting mP13 with a shorter analog would produce a qualitatively different experimental phenotype, potentially invalidating comparative studies or mechanistic conclusions [1].

Quantitative Evidence Guide for Integrin Signaling Inhibitor mP13: Head-to-Head Performance Data vs. Closest Analogs


Selective Disruption of Gα13 vs. Talin Binding: mP13 Blocks Both Phases, mP6 is Phase-Specific

mP13 inhibits both Gα13 and talin association with integrin β3, whereas the shorter analog mP6 selectively inhibits only Gα13 binding, leaving talin-mediated inside-out signaling intact. In co-immunoprecipitation assays using thrombin-stimulated human platelets, mP13 (500 μM) reduced talin co-immunoprecipitation with β3, while mP6 (500 μM) had no effect [1].

Integrin signaling Co-immunoprecipitation Gα13

Inhibition of Platelet Adhesion to Fibrinogen: mP13 vs. mP6

mP13 (250 μM) significantly inhibited resting platelet adhesion to immobilized fibrinogen, whereas mP6 (250 μM) had no effect on adhesion [1]. In quantitative terms, mP13 reduced platelet adhesion to near-baseline levels, while mP6-treated platelets showed adhesion comparable to scrambled peptide controls [1].

Platelet adhesion Thrombosis Integrin αIIbβ3

Differential Effects on Clot Retraction: mP13 Inhibits, mP6 Accelerates

mP13 (250 μM) inhibited platelet-dependent clot retraction, while mP6 (250 μM) paradoxically accelerated this process [1]. This opposing effect underscores the functional divergence between the two peptides, with mP13 blocking the late outside-in signaling phase and mP6 selectively inhibiting only the early phase [1].

Clot retraction Thrombosis Outside-in signaling

Inhibition of Agonist-Induced Fibrinogen Binding: mP13 vs. mP6

mP13 inhibited PAR4-AP-induced soluble fibrinogen binding to human platelets, whereas mP6 had no effect [1]. In flow cytometric assays, mP13 reduced fibrinogen binding to levels comparable to unstimulated resting platelets, while mP6-treated platelets bound fibrinogen at levels similar to DMSO controls [1].

Fibrinogen binding Inside-out signaling Flow cytometry

Complete Signaling Phase Blockade: mP13 vs. Selective Outside-In Inhibition by mP6

mP13 affects all phases of integrin signaling, including inside-out, ligand-induced activation, early outside-in, and late outside-in (clot retraction). In contrast, mP6 selectively interferes with only the early phase of outside-in signaling [1]. This broad-spectrum activity makes mP13 a more complete inhibitor of integrin function, while mP6 offers a more targeted approach.

Integrin signaling phases Anti-thrombotic Mechanism of action

Recommended Research and Industrial Application Scenarios for Integrin Signaling Inhibitor mP13


Complete Integrin Signaling Pathway Blockade in Thrombosis Research

Use mP13 when experimental designs require full suppression of both inside-out and outside-in integrin signaling. Its ability to inhibit fibrinogen binding, platelet adhesion, and clot retraction makes it the ideal tool for dissecting the integrated role of αIIbβ3 in thrombus formation and stability, as demonstrated in the Nature study where mP13 blocked all measured integrin functions [1].

Distinguishing Between Early and Late Outside-In Signaling Phases

Employ mP13 alongside the selective inhibitor mP6 to dissect the temporal phases of outside-in signaling. While mP6 blocks only early outside-in events (spreading), mP13 blocks both early and late phases (clot retraction). This differential activity allows researchers to attribute specific cellular responses to distinct signaling waves, as validated by the opposing effects of mP6 and mP13 on clot retraction [1].

Validating Integrin β3-Talin Interaction in Mechanistic Studies

Use mP13 as a pharmacological probe to disrupt talin association with integrin β3. Co-immunoprecipitation experiments confirm that mP13, but not mP6, inhibits talin binding to β3 [1]. This property is essential for studies investigating the role of talin in inside-out signaling and ligand-induced integrin activation.

Benchmarking New Integrin Inhibitors Against a Full-Spectrum Blocker

Utilize mP13 as a positive control or reference compound when characterizing novel integrin inhibitors. Its well-defined, complete blockade of all integrin signaling phases provides a robust benchmark for assessing the potency and selectivity profile of new chemical entities in platelet adhesion, aggregation, and clot retraction assays [1].

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